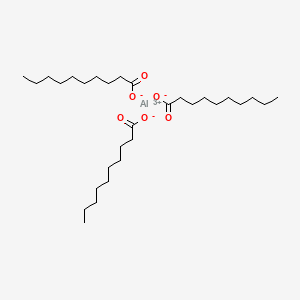
Aluminum caprate
描述
Aluminum caprate is the aluminum salt of capric acid (decanoic acid, C₁₀H₂₀O₂), with the chemical formula Al(C₁₀H₁₉O₂)₃. As a metal carboxylate, it belongs to the family of aluminum fatty acid salts, which are characterized by their amphiphilic nature—combining a hydrophilic aluminum core with hydrophobic alkyl chains.
属性
CAS 编号 |
22620-93-5 |
|---|---|
分子式 |
C30H60AlO6 |
分子量 |
540.8 g/mol |
IUPAC 名称 |
aluminum;decanoate |
InChI |
InChI=1S/3C10H20O2.Al/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI 键 |
XIWPDGOPWQDUPH-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Al+3] |
规范 SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Al+3] |
外观 |
Solid powder |
其他CAS编号 |
22620-93-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Decanoic acid, aluminum salt (3:1); Aluminum caprate; Aluminum tridecanoate; Decanoic acid, aluminum salt; Aluminium decanoate. |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The preparation of decanoic acid, aluminum salt typically involves the reaction of decanoic acid with an aluminum source, such as aluminum chloride or aluminum hydroxide. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of decanoic acid, aluminum salt can be achieved through large-scale chemical synthesis. This involves the use of high-purity decanoic acid and aluminum compounds, along with advanced reaction vessels and equipment to maintain optimal reaction conditions. The product is then purified through processes such as filtration, crystallization, and drying to obtain the final compound.
化学反应分析
Types of Reactions
Aluminum caprate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the aluminum salt back to decanoic acid and aluminum metal or other aluminum compounds.
Substitution: The aluminum ion in the compound can be substituted with other metal ions through exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used to facilitate ion exchange reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: The primary products are decanoic acid and aluminum metal or aluminum hydroxide.
Substitution: The resulting products are new metal salts of decanoic acid.
科学研究应用
Aluminum caprate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of decanoic acid, aluminum salt involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. In industrial applications, its unique chemical properties enable it to function as a catalyst or stabilizer in various chemical processes.
相似化合物的比较
Key Properties :
- Structure : Three caprate anions coordinate with a central aluminum ion, forming a trivalent complex.
- Applications: Potential uses include pharmaceutical adjuvants (similar to aluminum phosphate ), cosmetic stabilizers, or industrial surfactants.
Comparison with Similar Compounds
Aluminum Palmitate (C₁₆)
Mechanistic Differences :
Aluminum Laurate (C₁₂)
Functional Insights :
Sodium Caprate (C₁₀)
| Property | This compound | Sodium Caprate |
|---|---|---|
| Cation | Trivalent aluminum | Monovalent sodium |
| Solubility | Lower (metal coordination) | High |
| Bioactivity | Sustained release | Rapid absorption enhancement |
Research Findings :
Other Metal Caprates
- Barium Caprate : Used in vulcanization catalysts for rubber, leveraging barium’s ionic radius for stronger coordination .
Key Contrast : Aluminum’s lower toxicity profile makes it preferable for biomedical applications compared to heavy metals like barium.
Caprate Esters (e.g., Ethyl Caprate, Coco-Caprate)
| Property | This compound | Ethyl Caprate |
|---|---|---|
| Chemical Class | Metal salt | Ester |
| Volatility | Non-volatile | High (used in fragrances) |
| Applications | Pharmaceuticals, surfactants | Food flavoring, cosmetics |
Functional Notes: Esters like coco-caprylate/caprate (CCC) are emollients in creams, while this compound’s ionic nature may stabilize emulsions without altering viscosity .
Research Findings and Data
Surfactant and Aggregation Behavior
Drug Delivery Potential
- Sodium caprate increases mannitol permeability 8.5-fold in Caco-2 monolayers via PLC pathways . This compound could mimic this but with delayed kinetics due to slower dissociation.
Thermodynamic Stability
- Medium-chain triglycerides (MCTs) combined with caprate esters improve topical formulation stability . This compound’s thermal stability (inferred from aluminum adjuvants ) may enhance shelf-life in vaccines or creams.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


